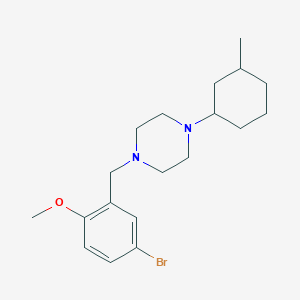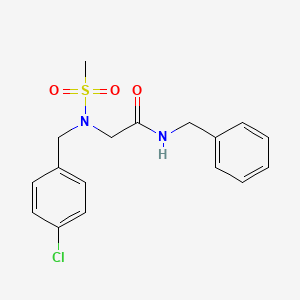
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as BZP-MP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been used as a research chemical due to its potential pharmacological properties.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a monoamine releaser, increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, tremors, and convulsions at high doses. Long-term use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in lab experiments to investigate its potential as a psychoactive substance. Its stimulant properties make it a useful tool for studying the effects of monoamine release on the central nervous system. However, its potential for neurotoxicity and damage to the dopaminergic system limits its usefulness as a research tool.
Orientations Futures
Further research is needed to investigate the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Studies could investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other conditions that involve low levels of dopamine and norepinephrine in the brain. Additionally, research could focus on developing safer derivatives of this compound that have reduced neurotoxicity and dopaminergic damage.
Méthodes De Synthèse
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized by the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methylcyclohexanone in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has stimulant properties, similar to amphetamines and other piperazine derivatives. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and euphoria.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-15-4-3-5-18(12-15)22-10-8-21(9-11-22)14-16-13-17(20)6-7-19(16)23-2/h6-7,13,15,18H,3-5,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVGRLKKHRXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)


![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)

